molecular formula C7H2F3IO2 B3049368 2,3,4-Trifluoro-5-iodobenzoic acid CAS No. 203916-59-0

2,3,4-Trifluoro-5-iodobenzoic acid

Cat. No.: B3049368
CAS No.: 203916-59-0
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are fundamental components in the toolbox of synthetic organic chemists. The introduction of halogen atoms onto an aromatic ring can dramatically alter its electronic properties and provide a reactive handle for a wide array of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The versatility of halogenated aromatics has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials.

The Role of Fluorine and Iodine Atoms in Directing Chemical Reactivity and Stereoelectronic Effects

The presence of both fluorine and iodine on an aromatic ring imparts a unique combination of stereoelectronic effects that are highly influential in directing chemical reactivity.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond (inductive effect). researchgate.netnih.gov This can significantly impact the acidity of a nearby carboxylic acid group and influence the regioselectivity of further substitution reactions. researchgate.netnih.gov Despite its high electronegativity, fluorine is a poor pi-donor. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.govwikipedia.orgbenthamscience.comingentaconnect.com The small size of the fluorine atom means it often introduces minimal steric hindrance. benthamscience.comingentaconnect.com

Iodine: In contrast to fluorine, iodine is a larger and more polarizable halogen. The carbon-iodine bond is weaker than other carbon-halogen bonds, making iodine an excellent leaving group in various reactions. This property is extensively utilized in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are pivotal for constructing complex molecular architectures. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. The electronic effects of iodine are more complex, involving both inductive withdrawal and resonance donation. nih.gov

The combination of multiple fluorine atoms and an iodine atom on a single aromatic ring, as seen in 2,3,4-Trifluoro-5-iodobenzoic acid, creates a highly functionalized and versatile synthetic intermediate. The fluorine atoms modulate the electronic environment of the ring, while the iodine atom provides a specific site for further elaboration.

Overview of this compound as a Unique Synthetic Building Block

This compound is a specialized reagent that has emerged as a valuable building block in organic synthesis. Its structure combines the features of a polyfluorinated aromatic system with a reactive iodine substituent and a carboxylic acid group, offering multiple points for chemical modification. This trifecta of functional groups allows for a diverse range of synthetic transformations, making it a powerful tool for accessing complex and highly substituted aromatic compounds. For instance, it is a known raw material for the production of 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, an important intermediate in the synthesis of quinolone carboxylic acids, which are useful as antimicrobial and antiviral agents. google.com

Scope and Objectives of Research on this compound

Research on this compound is driven by the need for advanced and versatile building blocks in synthetic chemistry. The primary objectives of this research include:

Developing efficient and scalable synthetic routes: The synthesis of this compound can be challenging. Known methods include multi-step reactions starting from 2,3,4-trifluorobenzoic acid, involving nitration, reduction, and a Sandmeyer reaction for iodination, or the reaction of 2,3,4-trifluoro-1,5-diiodobenzene (B8249844) with LDA and carbon dioxide. google.com More recent developments focus on direct and regioselective iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent to improve yield and purity. google.com

Investigating its chemical reactivity: A thorough understanding of how the fluorine and iodine substituents influence the reactivity of the aromatic ring and the carboxylic acid group is crucial for its effective use in synthesis.

Exploring its applications in the synthesis of target molecules: A key goal is to utilize this compound as a precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials with desirable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYIPWVPDYSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455561
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203916-59-0
Record name 2,3,4-Trifluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203916-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,4 Trifluoro 5 Iodobenzoic Acid

Retrosynthetic Analysis of 2,3,4-Trifluoro-5-iodobenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis.

For this compound, two primary retrosynthetic disconnections are considered logical. The first involves the disconnection of the carbon-iodine (C-I) bond. This strategy points to 2,3,4-trifluorobenzoic acid as the immediate precursor, which would undergo a regioselective iodination at the C5 position. A known method to achieve this involves a multi-step sequence starting with nitration of the precursor, followed by reduction of the resulting nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom. beilstein-journals.org

A second strategic disconnection targets the bond between the aromatic ring and the carboxylic acid group (C-COOH). This approach identifies a 1,2,3,4-tetrafluoro-5-iodobenzene (B3031565) derivative as a key intermediate. The carboxylic acid group can be introduced via the carbonation of an organometallic species, such as an aryllithium compound. For instance, treating 2,3,4-trifluoro-1,5-diiodobenzene (B8249844) with a strong base like lithium diisopropylamide (LDA) would generate a lithiated species, which can then react with carbon dioxide to form the desired benzoic acid. beilstein-journals.org

The retrosynthetic pathways identify two main precursors: 2,3,4-trifluorobenzoic acid and a polyhalogenated benzene (B151609) derivative like 2,3,4-trifluoro-1,5-diiodobenzene. 2,3,4-Trifluorobenzoic acid is a known compound and is available from commercial suppliers. nih.govnih.govumn.edu Its synthesis and properties are well-documented, making it a reliable starting material for synthetic routes based on the C-I bond formation strategy. The availability of the di-iodo precursor would need to be considered for the alternative pathway.

Table 1: Key Precursors for this compound Synthesis

Precursor Chemical Formula Molecular Weight ( g/mol ) Key Synthetic Strategy
2,3,4-Trifluorobenzoic acid C₇H₃F₃O₂ 176.09 Electrophilic Iodination

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from identified precursors in a forward-synthetic manner.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. diva-portal.orgimperial.ac.uk The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. diva-portal.orgpatsnap.com This generates a stabilized aryllithium intermediate that can then react with an electrophile. diva-portal.org The carboxylic acid group or its derivatives can function as effective DMGs.

In a practical application for a related synthesis, 2,3,4-trifluoro-1,5-diiodobenzene can be treated with lithium diisopropylamide (LDA). beilstein-journals.org The fluorine and iodine substituents influence the acidity of the ring protons. The lithiation is followed by reaction with carbon dioxide, which acts as the electrophile to install the carboxylic acid group, yielding this compound. beilstein-journals.org The strength of the directing group is a critical factor; when multiple potential sites for metalation exist, the "stronger" DMG typically controls the position of lithiation. patsnap.com

A more direct approach involves the electrophilic iodination of 2,3,4-trifluorobenzoic acid. beilstein-journals.org This method avoids the multi-step nitration-reduction-diazotization sequence. The reaction achieves high regioselectivity, yield, and purity through the direct iodination of the precursor with a suitable iodinating agent in the presence of an oxidizing agent. beilstein-journals.org This process is an adaptation of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic iodine species. patsnap.com While iodine itself is not highly reactive, its electrophilicity is enhanced by an oxidizing agent. patsnap.com

A patented process describes the halogenation of 2,3,4-trifluorobenzoic acid using an iodinating agent and an oxidizing agent in a reaction solvent. beilstein-journals.org This provides a convenient and high-yield pathway to this compound. beilstein-journals.org Similar methodologies involving iodine and an oxidizing agent like sodium periodate (B1199274) in sulfuric acid have been reported for the synthesis of other iodinated benzoic acids. wikipedia.org

Table 2: Example Reagents for Electrophilic Iodination

Reagent Type Example Role
Substrate 2,3,4-Trifluorobenzoic acid Aromatic Precursor
Iodinating Agent Iodine (I₂) Source of Iodine
Oxidizing Agent Sodium Periodate (NaIO₄) Activates Iodine

Nucleophilic aromatic substitution (SNAr) is a mechanism where a nucleophile displaces a leaving group on an aromatic ring. youtube.comchemistrysteps.com This reaction is contrary to the typical electrophilic substitution of arenes and requires the ring to be electron-poor. libretexts.orgresearchgate.net This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups or multiple halogen atoms, positioned ortho or para to the leaving group. youtube.comresearchgate.net

In the context of highly fluorinated systems, the fluorine atoms themselves act as powerful EWGs, activating the ring for nucleophilic attack. Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. researchgate.net The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this transition state, accelerating the reaction. chemistrysteps.comresearchgate.net

A hypothetical SNAr route to this compound could start with a more highly fluorinated precursor, such as 2,3,4,5-tetrafluorobenzoic acid. In this scenario, a nucleophilic iodide source would attack the ring, displacing one of the fluoride ions. The regioselectivity of such a substitution would be governed by the combined electronic effects of the existing fluorine atoms and the carboxylate group, which direct the incoming nucleophile to a specific position. While specific examples for this exact transformation are not prominently documented, the general principles of SNAr on polyfluoroaromatic compounds suggest its feasibility. chemistrysteps.comresearchgate.net

Stepwise Functionalization and Sequential Halogenation/Carboxylation

The synthesis of this compound is often achieved through a multi-step sequence involving the precise introduction of functional groups onto an aromatic scaffold. This approach allows for a high degree of control over the final structure.

Introduction of Fluorine Atoms via Balz-Schiemann or Related Reactions

A common strategy for introducing fluorine atoms into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.comnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgchemistrylearner.com The process begins with the diazotization of an aromatic amine with nitrous acid, followed by the addition of fluoroboric acid to form the diazonium salt. byjus.com Subsequent thermal or photochemical decomposition of this salt yields the desired aryl fluoride. chemistrylearner.comnih.gov

While the traditional Balz-Schiemann reaction is effective, modifications have been developed to improve yields and expand its applicability. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborates, sometimes leading to better outcomes for specific substrates. wikipedia.orgbyjus.com

Reagent/ConditionRole/Effect
Primary Aromatic AmineStarting material for diazotization.
Nitrous Acid (HNO₂)Reacts with the amine to form a diazonium salt.
Fluoroboric Acid (HBF₄)Provides the tetrafluoroborate counterion and the fluorine source.
Heat or UV LightInduces decomposition of the diazonium salt to the aryl fluoride. chemistrylearner.comnih.gov
Alternative Counterions (e.g., PF₆⁻, SbF₆⁻)Can improve reaction yields for certain substrates. wikipedia.orgbyjus.com

Regioselective Introduction of the Iodine Moiety

Following the establishment of the trifluoroaromatic core, the next critical step is the regioselective introduction of an iodine atom at the 5-position. Direct iodination of 2,3,4-trifluorobenzoic acid is a viable and efficient method. google.comgoogle.com This reaction is typically carried out using an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent. google.comgoogle.com The choice of solvent and the presence of an acid can significantly influence the reaction's regioselectivity and yield. google.comgoogle.com

A patented process describes the direct iodination of 2,3,4-trifluorobenzoic acid in a reaction solvent with an iodinating agent and an oxidizing agent, which produces this compound in high yield and purity. google.com The use of silver salts, such as silver sulfate (B86663) or silver hexafluoroantimonate, in conjunction with iodine has also been shown to facilitate the regioselective iodination of certain chlorinated aromatic compounds, a principle that could potentially be applied to fluorinated systems. uky.edu

Reagent/ConditionRole/Effect
2,3,4-Trifluorobenzoic AcidThe substrate for iodination.
Iodinating Agent (e.g., I₂)The source of the iodine atom. google.comgoogle.com
Oxidizing AgentActivates the iodinating agent. google.comgoogle.com
Reaction SolventInfluences reaction rate and selectivity. google.comgoogle.com
Acid (Inorganic or Organic)Can improve reactivity and regioselectivity. google.comgoogle.com

Carboxylation Reactions (e.g., Lithiation-Carboxylation)

An alternative synthetic route involves the carboxylation of a pre-functionalized iodinated aromatic ring. A common method to achieve this is through lithiation followed by carboxylation. rsc.org This process typically involves treating a halogenated aromatic compound with an organolithium reagent, such as n-butyllithium, to generate a lithiated intermediate. This intermediate is then quenched with carbon dioxide to form the corresponding carboxylic acid.

For example, a known process for preparing this compound involves treating 2,3,4-trifluoro-1,5-diiodobenzene with lithium diisopropylamide (LDA) followed by reaction with carbon dioxide. google.com The study of lithiation on fluorinated benzenes has shown that the site of lithiation can be highly dependent on the solvent and temperature, which are critical parameters to control for achieving the desired product.

Reagent/ConditionRole/Effect
Halogenated Aromatic PrecursorThe starting material for lithiation.
Organolithium Reagent (e.g., n-BuLi, LDA)Effects the halogen-lithium exchange or deprotonation.
Carbon Dioxide (CO₂)The source of the carboxyl group. rsc.org
Low TemperatureOften required to maintain the stability of the lithiated intermediate.
Aprotic Solvent (e.g., THF, ether)Provides the reaction medium.

Catalytic Synthesis Approaches

Modern synthetic chemistry is increasingly turning towards catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of fluorinated aromatic compounds, including this compound, is an area where these approaches are showing significant promise.

Transition Metal-Catalyzed Halogenation/Carboxylation

Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed C-H activation and functionalization are well-established. For instance, palladium-catalyzed reactions are known to facilitate the C-H olefination of aryl ketones, demonstrating the potential for direct functionalization of C-H bonds. acs.org The development of transition metal-catalyzed methods for the direct, regioselective iodination and subsequent carboxylation (or vice versa) of a trifluorobenzene precursor represents a promising avenue for future research.

Photoredox Catalysis in Fluorinated Aromatic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the synthesis of complex organic molecules, including fluorinated aromatic compounds. mdpi.comresearchgate.net This technique utilizes light-absorbing photocatalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild reaction conditions. mdpi.comresearchgate.netacs.orgnih.gov

The application of photoredox catalysis to the synthesis of fluorinated aromatics includes direct fluorination, trifluoromethylation, and other fluoroalkylation reactions. mdpi.comresearchgate.netnih.gov For instance, visible-light-driven photocatalysis can be used for the fluorination of arenes using various fluorinating agents. mdpi.com While a direct, one-pot synthesis of this compound using photoredox catalysis has not been explicitly described, the principles of this technology suggest its potential applicability. A hypothetical pathway could involve the photoredox-catalyzed iodination of a trifluorinated precursor, followed by a carboxylation step, or a convergent approach where both functionalities are introduced through photoredox-mediated reactions. The continuous development of new photoredox methodologies offers exciting possibilities for streamlining the synthesis of highly functionalized molecules like this compound. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction's outcome, including the choice of solvent, temperature, pressure, and catalytic system.

The solvent system is a critical factor in the electrophilic iodination of aromatic rings, influencing both the reaction rate and the regioselectivity—the specific position at which the iodine atom is introduced. In the synthesis of this compound, the starting material, 2,3,4-trifluorobenzoic acid, possesses a deactivated aromatic ring due to the electron-withdrawing nature of the fluorine and carboxylic acid groups. This deactivation makes the ring less susceptible to electrophilic attack. libretexts.org

The choice of solvent can stabilize the reaction intermediates and influence the electrophilicity of the iodinating agent. quora.com For instance, polar solvents can be crucial for halogenating phenols, which are activated rings, while different strategies are needed for deactivated systems. researchgate.net In some electrophilic substitutions, switching from aqueous conditions to solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO) can significantly alter or even reverse the regioselectivity. nih.gov

In syntheses of similar halogenated benzoic acids, concentrated sulfuric acid is often used not just as a catalyst but as the solvent medium. wikipedia.orglibretexts.org This highly polar and acidic environment can activate the iodinating agent. The use of co-solvents like acetic acid has also been reported in the halogenation of aromatic compounds. quora.com The selection of an appropriate solvent or solvent mixture is therefore a key optimization parameter to ensure the iodine atom is directed to the desired C-5 position and to achieve high conversion of the starting material.

Table 1: Potential Solvent Effects in the Synthesis of this compound

Solvent System Potential Effect on Regioselectivity Potential Effect on Conversion Rationale
Concentrated Sulfuric Acid May promote high regioselectivity. Can lead to high conversion. Acts as both a solvent and a catalyst, activating the iodinating agent. wikipedia.org
Water (Aqueous media) May offer poor regioselectivity for deactivated rings. Low conversion due to poor solubility of organic reactants. A green solvent, but often unsuitable for non-polar, deactivated substrates. researchgate.net
Dichloromethane (DCM) Regioselectivity is variable. Can improve solubility of reactants, potentially increasing conversion. A common organic solvent; its polarity can be tuned with co-solvents to optimize the reaction. nih.gov

| Acetic Acid | Can influence the rate-determining step. quora.com | May serve as a co-solvent to improve solubility and facilitate the reaction. | Often used in electrophilic aromatic substitutions. quora.com |

Temperature is a critical variable that directly impacts the rate of chemical reactions. For the synthesis of this compound, precise temperature control is necessary to achieve a balance between a feasible reaction rate and the prevention of unwanted side reactions or decomposition. Electrophilic iodination of deactivated aromatic rings is often endothermic and requires energy input to proceed at a reasonable pace. libretexts.orglibretexts.org

In related halogenation processes, reaction temperatures are carefully controlled. For example, some large-scale iodination reactions of substituted benzoic acids are conducted at temperatures between 60°C and 85°C. researchgate.net A patented process for the synthesis of the bromo-analogue, 2,3,4-trifluoro-5-bromobenzoic acid, specifies heating the reaction mixture to an internal temperature of 90°C. In other cases involving highly deactivated substrates, more forcing conditions may be necessary.

Pressure is typically less of a critical parameter in liquid-phase halogenation reactions unless gaseous reagents or byproducts are involved. In a related synthesis involving the decarboxylation of a tetrafluorophthalic acid derivative, the reaction is performed under pressure, which should not exceed 10 atmospheres to ensure safety due to the formation of carbon dioxide gas. While not directly applicable to the iodination step, it highlights that pressure control can be a relevant safety and process optimization parameter in related manufacturing steps.

Table 2: Reported Temperature Conditions for Related Aromatic Halogenations

Reaction Type Temperature Range (°C) Context / Notes
Iodination of 2-chlorobenzoic acid 80 - 85 Large-scale synthesis. researchgate.net
Bromination of 2,3,4-trifluorobenzoic acid 90 Synthesis of the bromo-analogue of the target compound.
Iodination of deactivated arenes Room Temperature to Elevated Dependent on the specific iodinating agent and catalyst used. masterorganicchemistry.com

| Decarboxylation of tetrafluorophthalic acid | 140 - 170 | A related synthesis step where pressure is also controlled. |

Due to the electron-poor nature of the 2,3,4-trifluorobenzoic acid ring, a catalyst is essential to facilitate electrophilic iodination. libretexts.org Halogens like iodine are not sufficiently electrophilic to react with deactivated aromatic rings on their own. libretexts.org The catalyst's function is to "activate" the iodine, generating a more potent electrophilic species, often represented as I⁺. wikipedia.orglibretexts.org

For iodination, this is typically achieved not with a traditional Lewis acid like FeCl₃ (which is common for chlorination and bromination), but with an oxidizing agent. wikipedia.orglibretexts.org Common catalytic systems for the iodination of deactivated arenes involve treating molecular iodine (I₂) with strong oxidizing agents like nitric acid, iodic acid (HIO₃), or a mixture of an iodide salt and an iodate (B108269) salt in the presence of a strong acid like sulfuric acid. researchgate.netwikipedia.org

The amount of catalyst used, or "catalyst loading," is a crucial parameter to optimize.

Too little catalyst may result in a slow or incomplete reaction.

Too much catalyst can lead to the formation of undesired byproducts, such as di-iodinated species, and increases cost and waste.

While ligand effects are more commonly discussed in the context of metal-catalyzed cross-coupling reactions, the principle of a coordinating species influencing the reactivity of the central atom is relevant. In this context, the "ligand" can be seen as the counter-ion or solvent molecules that coordinate with the electrophilic iodine species. The nature of these interactions can affect the stability and reactivity of the iodinating agent. However, detailed studies on specific catalyst loading and ligand effects for the synthesis of this compound are not widely available in public literature. Optimization would require experimental screening of different oxidizing agents and their concentrations to maximize the yield of the desired mono-iodinated product.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by improving efficiency, minimizing waste, and using safer materials.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. youtube.com It provides a fundamental assessment of a reaction's efficiency, highlighting potential waste generation at the molecular level. The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. researchgate.net

For the synthesis of this compound, a plausible route is the direct iodination of 2,3,4-Trifluorobenzoic acid. A common method for iodinating deactivated rings uses iodine (I₂) and an oxidizing agent like sodium periodate (NaIO₄) in an acidic medium. A simplified, though not fully balanced, representation of the key reactants is:

C₇H₃F₃O₂ + I₂ + NaIO₄ → C₇H₂F₃IO₂ + byproducts

To calculate the atom economy, we consider the atoms from the core reactants that are incorporated into the product.

Table 3: Atom Economy Calculation for a Representative Synthesis

Component Chemical Formula Molecular Weight ( g/mol ) Role
2,3,4-Trifluorobenzoic Acid C₇H₃F₃O₂ 176.09 Reactant
Iodine I₂ 253.81 Reactant (Iodine Source)
Sodium Periodate NaIO₄ 213.89 Reactant (Oxidizing Agent)
Sum of Reactant Masses 643.79 Total Input Mass

| This compound | C₇H₂F₃IO₂ | 301.99 | Desired Product |

Calculation:

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (301.99 / 643.79) x 100 ≈ 46.9%

This calculation demonstrates that, even if the reaction proceeds with a 100% yield, less than half of the mass of the reactants is converted into the desired product. The remaining mass becomes waste byproducts. This highlights the importance of choosing synthetic routes that maximize atom economy, such as addition reactions, which theoretically have 100% atom economy. It also underscores the distinction between reaction efficiency (yield) and atom economy; a high-yield reaction can still be inefficient from an atom economy perspective, generating significant waste. researchgate.netlibretexts.org

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. wikipedia.org An ideal green solvent should be non-toxic, readily available, recyclable, and have a low environmental footprint. libretexts.org

In the synthesis of halogenated benzoic acids, the solvents employed often present challenges from a green chemistry perspective.

Concentrated Sulfuric Acid: While effective as a catalyst and solvent, it is highly corrosive and hazardous. Its use generates large quantities of acidic waste that require neutralization, typically with a base, producing significant amounts of inorganic salts (e.g., sodium sulfate) as waste. libretexts.org

Acetic Acid: Often used as a co-solvent, it is a volatile organic compound (VOC) and can be flammable. While more benign than many chlorinated solvents, its recovery and recycling are necessary to minimize emissions.

Water: Water is the most desirable green solvent as it is non-toxic, non-flammable, and inexpensive. wikipedia.org However, its utility is often limited by the poor solubility of non-polar organic substrates like 2,3,4-trifluorobenzoic acid.

Waste minimization extends beyond solvent choice. Key strategies include:

Catalyst Optimization: Using catalysts in the smallest effective amounts (low loading) reduces waste. Developing recyclable catalysts would further enhance the sustainability of the process.

Process Intensification: Continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, thus reducing byproduct formation and waste.

Waste Valorization: Exploring potential uses for byproducts, rather than treating them as waste, aligns with the principles of a circular economy.

By carefully considering these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally sustainable.

Reactivity and Mechanistic Studies of 2,3,4 Trifluoro 5 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. The electronic environment of the trifluoroiodophenyl ring modulates the reactivity of this group.

Esterification Reactions and Ester Derivatives

The conversion of 2,3,4-Trifluoro-5-iodobenzoic acid to its corresponding esters is a fundamental transformation. This reaction typically proceeds by reacting the acid with an alcohol under acidic conditions. While specific literature on the esterification of this compound is not abundant, the principles of Fischer esterification are applicable. The process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.

Esters of similar iodobenzoic acids, such as 2-iodoxybenzoic acid (IBX), can be prepared and are stable, isolable compounds. acs.org For example, various 2-iodobenzoate (B1229623) esters are readily synthesized and can be subsequently oxidized to hypervalent iodine reagents. acs.org This suggests that the formation of simple alkyl esters of this compound should be a straightforward process.

Table 1: Representative Esterification Reaction Data based on general esterification principles of substituted benzoic acids.

Reactant Reagent Conditions Product
This compound Methanol (CH₃OH) H₂SO₄ (catalyst), Reflux Methyl 2,3,4-trifluoro-5-iodobenzoate

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (like DCC or EDC) or uronium-based reagents (like HBTU).

Studies on the reactivity of structurally related amino acids, such as (S)‐indoline‐2‐carboxylic acid, demonstrate that peptide coupling reactions are a standard procedure for forming amide bonds. nih.gov The reaction conditions, including the choice of coupling reagent, base, and solvent, are crucial for achieving high yields and preventing side reactions. nih.gov

Reduction to Aldehyde and Alcohol Derivatives

The reduction of the carboxylic acid group in this compound can yield either the corresponding aldehyde (2,3,4-trifluoro-5-iodobenzaldehyde) or the primary alcohol ( (2,3,4-trifluoro-5-iodophenyl)methanol ). The outcome of the reduction depends on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carboxylic acid all the way to the primary alcohol. The selective reduction to the aldehyde is more challenging and requires milder or more sterically hindered reagents, or a two-step process involving conversion to a derivative like an acid chloride or ester followed by a controlled reduction.

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction often requires high temperatures and sometimes the presence of a catalyst, such as copper or its salts. google.comgoogle.com The stability of the resulting carbanion intermediate is a key factor. For instance, 3,4,6-trifluorophthalic acid can be selectively decarboxylated to produce 2,4,5-trifluorobenzoic acid by heating in a dipolar aprotic solvent. google.com Similarly, heating 4,5-difluorophthalic anhydride (B1165640) in N-methyl-2-pyrrolidone with a copper oxide catalyst yields 3,4-difluorobenzoic acid. google.com While specific studies on the decarboxylation of this compound are not detailed, it is expected to be a challenging reaction due to the electronic destabilization of the resulting aryl anion.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination. libretexts.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

The aryl iodide in this compound serves as a versatile handle for introducing new structural motifs. The high reactivity of the C-I bond allows these coupling reactions to proceed under relatively mild conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl compounds. The reaction is tolerant of many functional groups, including the carboxylic acid. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes. Site-selective Sonogashira couplings have been demonstrated on molecules with multiple reactive sites, with the C-I bond generally being more reactive than C-Br or C-OTf bonds. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen iodide formed during the reaction. wikipedia.orgresearchgate.net The regioselectivity of the addition to the alkene is primarily governed by steric factors. mdpi.com

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is a highly versatile reaction due to the stability and reactivity of the organostannane reagents, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound This table illustrates potential reactions based on established methodologies for aryl iodides.

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or similar Pd(0) complexNa₂CO₃, K₃PO₄5-Aryl-2,3,4-trifluorobenzoic acid
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuITriethylamine (Et₃N)2,3,4-Trifluoro-5-(alkynyl)benzoic acid
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PPh₃K₂CO₃, Et₃N2,3,4-Trifluoro-5-(vinyl)benzoic acid derivative
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄(Often no base needed)5-Substituted-2,3,4-trifluorobenzoic acid

Copper-Catalyzed Coupling Reactions (Ullmann, Chan-Lam)

Copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the reactive C-I bond is the primary site for these transformations.

The Ullmann reaction , a classic copper-catalyzed coupling method, traditionally involves the coupling of two aryl halides to form a biaryl structure or the reaction of an aryl halide with a nucleophile (like an alcohol or amine) to form a new C-O or C-N bond. wikipedia.orgorganic-chemistry.org These reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org The mechanism typically involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the coupling partner and subsequent reductive elimination to yield the product and regenerate the copper catalyst. organic-chemistry.org For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would likely activate the C-I bond towards oxidative addition.

The Chan-Lam coupling reaction offers a milder alternative for forming C-O and C-N bonds, utilizing aryl boronic acids as the coupling partner in the presence of a copper catalyst. wikipedia.orgyoutube.com This reaction can often be performed at room temperature and is more tolerant of various functional groups. wikipedia.org The mechanism is thought to involve a copper(II)-catalyzed cycle, where the aryl boronic acid transmetalates with a copper(II) species, which then coordinates with the nucleophile (alcohol or amine). Reductive elimination from a copper(III) intermediate then furnishes the desired product. organic-chemistry.org

While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions are well-established. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides in these coupling reactions. wikipedia.org

Table 1: Overview of Copper-Catalyzed Coupling Reactions

ReactionCoupling PartnerTypical CatalystKey Features
Ullmann CondensationAlcohols, Amines, ThiophenolsCopper powder, Copper(I) saltsHigh temperatures often required; electron-withdrawing groups on the aryl halide can enhance reactivity. wikipedia.org
Chan-Lam CouplingAryl boronic acids, Alcohols, AminesCopper(II) acetate, other Cu(II) saltsMilder conditions (often room temperature); tolerant of a wider range of functional groups. wikipedia.orgorganic-chemistry.org

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. While specific studies on radical reactions of this compound were not found, the general principles of aryl iodide radical chemistry suggest potential applications. For instance, in the presence of a radical initiator (e.g., AIBN) and a suitable hydrogen atom donor, the C-I bond could be reduced.

Halogen-Dance and Halogen-Metal Exchange Reactions

Halogen-dance reactions involve the base-catalyzed migration of a halogen atom around an aromatic ring. wikipedia.orgclockss.org This rearrangement is typically driven by the formation of a more stable organometallic intermediate. researchgate.net The reaction is initiated by deprotonation of the aromatic ring by a strong base, followed by a series of halogen and metal transfers. wikipedia.org For polyhalogenated aromatic compounds, the "halogen dance" can lead to complex isomeric mixtures. Given the multiple halogen substituents on this compound, a halogen-dance reaction could potentially be induced under strong basic conditions, although specific literature on this substrate is not available.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide reacts with an organometallic reagent (typically an organolithium or Grignard reagent) to form a new organometallic species. wikipedia.orgharvard.edu The exchange rate generally follows the trend I > Br > Cl, making the C-I bond in this compound the most likely site for this reaction. wikipedia.org This reaction is often performed at low temperatures to prevent side reactions. tcnj.edu The resulting aryllithium or aryl Grignard reagent is a powerful nucleophile that can be reacted with a wide range of electrophiles to introduce new functional groups. The presence of the acidic carboxylic acid proton would require the use of at least two equivalents of the organometallic reagent, with the first equivalent deprotonating the carboxylic acid. nih.gov

Reactivity of the Polyfluorinated Aromatic Ring

The presence of multiple fluorine atoms significantly influences the reactivity of the aromatic ring, making it highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the polyfluorinated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . youtube.com In this reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. On the this compound ring, the fluorine atoms can act as leaving groups. The position of substitution will be directed by the combined electronic effects of the fluorine, iodine, and carboxylic acid substituents. Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups.

While specific SNAr reactions on this compound are not detailed in the provided results, studies on similar polyfluoroaromatic compounds show that a variety of nucleophiles, including alkoxides, amines, and thiolates, can displace fluorine atoms. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Product
R-O⁻ (Alkoxide)Alkoxy-substituted trifluorobenzoic acid
R₂NH (Amine)Amino-substituted trifluorobenzoic acid
R-S⁻ (Thiolate)Thioether-substituted trifluorobenzoic acid

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic Aromatic Substitution (SEAr) on the highly deactivated ring of this compound is expected to be very difficult. uci.edu The fluorine atoms and the carboxylic acid group are strong deactivating groups due to their electron-withdrawing inductive and/or resonance effects. libretexts.org Halogens are generally ortho, para-directing but deactivating, while the carboxylic acid is a meta-director and strongly deactivating. uci.edu Reactions such as nitration or halogenation, which typically require strong electrophiles and harsh conditions, would likely be unsuccessful or require exceptionally forcing conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com No instances of SEAr on this specific compound were found in the search results.

Ring-Opening Reactions

Ring-opening reactions of aromatic carboxylic acids are not common under typical synthetic conditions. While ring-opening of certain strained cyclic systems or under specific catalytic conditions with epoxides can occur, nih.govlibretexts.orgresearchgate.netnih.gov there is no indication from the search results that this compound undergoes ring-opening reactions. The stability of the aromatic ring makes such transformations energetically unfavorable.

Synergistic Effects of Multiple Halogens on Aromatic Reactivity

The reactivity of a polyhalogenated aromatic compound like this compound is not merely an additive sum of the effects of its individual halogen substituents. Instead, a synergistic effect is observed, where the interplay between the different halogens and their positions on the aromatic ring leads to a complex reactivity profile. The presence of three strongly electronegative fluorine atoms and a larger, more polarizable iodine atom creates distinct regions of electron density and steric bulk, which collectively influence the molecule's susceptibility to various reactions.

Electronic Effects of Fluorine and Iodine on Aromatic Electrophilicity/Nucleophilicity

The electronic nature of the aromatic ring in this compound is profoundly influenced by the opposing electronic effects of its halogen substituents. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution, while deactivating it towards electrophilic aromatic substitution. researchgate.netcsbsju.edu Conversely, like other halogens, fluorine can also exert a weak electron-donating resonance effect (+R) by sharing its lone pairs with the pi-system of the ring. csbsju.edu However, due to the high electronegativity of fluorine, its inductive effect overwhelmingly dominates its resonance effect. researchgate.net

The three fluorine atoms at positions 2, 3, and 4 collectively create a strong deactivation of the ring. This redistribution of electron density towards the fluorine atoms is a key factor in the chemical behavior of the molecule. nih.gov

In contrast, iodine is less electronegative than fluorine, resulting in a weaker inductive effect. Its larger size and more diffuse valence electrons make it more polarizable, which can be a significant factor in its reactivity. While still considered a deactivating group in electrophilic aromatic substitution, the presence of iodine can influence the regioselectivity of such reactions. organic-chemistry.org In the context of this compound, the primary electronic role of the iodine atom is often as a good leaving group in nucleophilic substitution and cross-coupling reactions. youtube.com

The combination of the strong inductive withdrawal from the three fluorine atoms and the presence of the iodine atom renders the aromatic ring of this compound highly electron-deficient. This heightened electrophilicity makes the molecule a suitable substrate for reactions involving nucleophilic attack.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron Density
Fluorine2, 3, 4Strongly Electron-WithdrawingWeakly Electron-DonatingStrong Deactivation
Iodine5Weakly Electron-WithdrawingWeakly Electron-DonatingWeak Deactivation
Carboxylic Acid1Electron-WithdrawingElectron-WithdrawingStrong Deactivation

Steric Hindrance and Directed Reactivity

The spatial arrangement of the substituents on the this compound ring introduces significant steric hindrance that plays a crucial role in directing the regioselectivity of its reactions. The bulky iodine atom at the C5 position, flanked by a fluorine atom at C4 and a hydrogen at C6, creates a sterically hindered environment. Similarly, the carboxylic acid group at C1 is neighbored by a fluorine atom at C2.

The combination of electronic and steric effects directs the reactivity of the molecule. The iodine atom, being the most labile group, is the primary site for substitution reactions. The strong electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic aromatic substitution, with the position of attack being influenced by the directing effects of all substituents. For example, the position para to the iodine (C2) and ortho to the carboxylic acid is heavily shielded by two fluorine atoms, making it a less likely site for substitution.

PositionSubstituentSteric InfluenceElectronic Influence on ReactivityPredicted Reactivity
1-COOHModerateDirects meta in electrophilic substitution (if forced)Unlikely site for substitution
2-FFlanked by -COOH and -FStrong inductive withdrawalSterically hindered
3-FBetween two -F atomsStrong inductive withdrawalSterically hindered
4-FFlanked by -F and -IStrong inductive withdrawalSterically hindered
5-IBulky, flanked by -F and -HGood leaving group, directs ortho/paraPrimary site for substitution/coupling reactions
6-HLeast sterically hindered carbonActivated by ortho/para directing halogensPotential site for metallation or electrophilic attack (under forcing conditions)

Computational and Theoretical Investigations of 2,3,4 Trifluoro 5 Iodobenzoic Acid

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are critical to its behavior in the solid state and in solution.

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For 2,3,4-Trifluoro-5-iodobenzoic acid, a key conformational feature is the rotation of the carboxylic acid group relative to the benzene (B151609) ring.

The planarity of the molecule can be affected by the steric hindrance from the ortho-substituents. In this case, the fluorine atom at the 2-position could influence the orientation of the carboxylic acid group. Computational studies can determine the torsional barrier, which is the energy required to rotate the -COOH group from its most stable (preferred) conformation to a less stable one. rsc.org This has implications for the molecule's crystal packing and its ability to interact with biological receptors.

Hydrogen bonding is a dominant intermolecular interaction for carboxylic acids. mdpi.com In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com

For this compound, it is highly probable that it would also form such dimers in the crystalline state. Additionally, the fluorine and iodine atoms could participate in other, weaker intermolecular interactions. While intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic hydrogen is possible, it is generally less favorable than the intermolecular dimer formation. The presence of multiple halogen atoms could also lead to halogen bonding (e.g., I···O interactions), which can play a significant role in determining the crystal structure. mdpi.com

Table of Compounds Mentioned in this Article

Compound Name
This compound
Benzoic acid

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species, attracting a nucleophile such as a lone pair from a nitrogen or oxygen atom. In this compound, the iodine atom, influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the benzoic acid moiety, is expected to be a potent halogen bond donor.

Computational studies are crucial for quantifying the strength and directionality of these interactions. Theoretical investigations would typically involve:

Molecular Electrostatic Potential (MEP) Surface Calculations: Using Density Functional Theory (DFT), the MEP surface of the molecule would be calculated. This would visualize the electron distribution and identify the magnitude of the positive σ-hole on the iodine atom, confirming its capacity as a halogen bond donor.

Interaction Energy Calculations: To study its interaction with various halogen bond acceptors (e.g., pyridine, dioxane), supramolecular complexes would be modeled. High-level ab initio or DFT calculations would be performed to determine the binding energies, corrected for basis set superposition error (BSSE).

Geometric Analysis: The calculated equilibrium geometry of the halogen-bonded complex would provide key parameters, such as the I···N or I···O distance and the C-I···N/O angle, which are characteristic of a halogen bond.

Although such studies have been performed on analogous molecules like iodo-perfluorobenzenes, specific computational data on the halogen bonding interactions of this compound is not present in the reviewed literature.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts.

For this compound, a computational study would involve:

Optimization of the molecular geometry at a selected level of theory (e.g., B3LYP functional with a suitable basis set).

GIAO-DFT calculation of the ¹H, ¹³C, and ¹⁹F magnetic shielding tensors.

Conversion of shielding values to chemical shifts using the shielding value of a reference standard (e.g., Tetramethylsilane for ¹H and ¹³C).

While no computational predictions for this molecule were found in the literature, a US patent reports the experimental ¹H-NMR chemical shift. google.com This value serves as a critical benchmark for any future theoretical work.

Table 1: Experimental and Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Experimental Shift (ppm) Predicted Shift (ppm)
¹H 8.25 (in CDCl₃) google.com Data not available
¹³C Data not available Data not available

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The process involves:

A geometry optimization of the molecule to find a stable energy minimum.

Calculation of the harmonic vibrational frequencies at the same level of theory. The results provide the wavenumbers and intensities of IR bands and the scattering activities of Raman bands.

These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-F stretches, C-I stretches, and carboxylic acid group vibrations. No computational or experimental IR and Raman data for this compound were located in the surveyed scientific literature.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Activity

The electronic absorption spectrum (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the vertical excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could provide insight into the π → π* and n → π* electronic transitions within the substituted aromatic system. However, no such theoretical studies for this specific compound appear to be published.

Table 3: Predicted UV-Vis Spectral Data for this compound

Transition Predicted λmax (nm) Predicted Oscillator Strength (f)

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is essential for understanding the mechanisms of chemical reactions, including identifying intermediates and transition states.

This compound is known to be synthesized via the electrophilic iodination of 2,3,4-trifluorobenzoic acid. google.com The high regioselectivity of this reaction (with iodine adding to the C5 position) is a key question that can be addressed computationally.

A mechanistic study would involve:

Mapping the Potential Energy Surface: Calculations would be performed to map the energy landscape for the iodination reaction at all possible positions on the aromatic ring.

Locating Transition States: The transition state structure for the rate-determining step (typically the formation of the σ-complex) at each position would be located.

Calculating Activation Energies: The energy difference between the reactants and each transition state would yield the activation energy. The preferred reaction pathway is the one with the lowest activation energy, which would computationally explain the observed regioselectivity.

Although patents describe the synthesis, detailed mechanistic models and transition state calculations for the formation of this compound are not available in the examined literature.

Reaction Pathway Elucidation and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways involved in the synthesis of halogenated aromatic compounds like this compound. While specific computational studies on the synthesis of this exact molecule are not extensively available in public literature, the mechanisms can be inferred from theoretical investigations of similar electrophilic aromatic substitution reactions, especially the iodination of substituted benzenes. researchgate.netnih.gov

The synthesis of this compound typically involves the direct iodination of 2,3,4-trifluorobenzoic acid. This is an electrophilic aromatic substitution reaction, a class of reactions extensively studied through computational methods. The general mechanism proceeds through the formation of a high-energy intermediate known as a σ-complex (or arenium ion), which then loses a proton to restore aromaticity. youtube.commasterorganicchemistry.com

Mechanism of Electrophilic Iodination:

The reaction pathway for the iodination of 2,3,4-trifluorobenzoic acid can be broken down into the following key steps, each with a corresponding energy profile that can be computationally modeled:

Formation of the Electrophile: The reaction typically requires an activating agent to generate a potent iodine electrophile (I⁺). Common iodinating agents include iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid. nih.govwikipedia.orgmasterorganicchemistry.com DFT calculations can model the interaction between the iodine source and the activator to determine the structure and energy of the active electrophilic species.

Formation of the π-Complex: As the electrophile approaches the electron-rich aromatic ring of 2,3,4-trifluorobenzoic acid, a π-complex is formed. In this complex, the electrophile is weakly associated with the π-electron system of the benzene ring. This is typically a shallow minimum on the potential energy surface preceding the main transition state. researchgate.net

Transition State to the σ-Complex: The rate-determining step of the reaction is the attack of the aromatic ring on the electrophile to form a σ-complex. masterorganicchemistry.com Computational modeling can locate the transition state for this step, which represents the highest energy barrier along the reaction coordinate. The geometry of this transition state is crucial for understanding the regioselectivity of the reaction. For 2,3,4-trifluorobenzoic acid, the iodine can substitute at either the C5 or C6 position. DFT calculations of the transition state energies for both possibilities can predict the favored isomer. The electron-withdrawing nature of the fluorine and carboxylic acid groups, and the steric hindrance they impose, will significantly influence the activation energies for substitution at each position.

The σ-Complex (Arenium Ion): The σ-complex is a true intermediate with a discrete lifetime. It is a carbocation and is no longer aromatic. youtube.commasterorganicchemistry.com Its structure and stability can be readily calculated. There will be two possible σ-complexes, one corresponding to iodination at C5 and the other at C6. The relative energies of these intermediates can provide further insight into the regioselectivity.

Deprotonation: The final step is the rapid loss of a proton (H⁺) from the carbon atom bearing the iodine, with the assistance of a weak base. This step restores the aromaticity of the ring and leads to the final product, this compound. masterorganicchemistry.com This step is generally associated with a very low activation barrier and is highly exothermic.

Energy Profile:

A typical reaction energy profile for the electrophilic iodination of 2,3,4-trifluorobenzoic acid, as determined by computational methods, would illustrate the relative energies of the reactants, the π-complex, the transition state, the σ-complex, and the product.

Reaction Coordinate Species Relative Energy (kcal/mol) - Illustrative
Reactants2,3,4-Trifluorobenzoic acid + I⁺0
π-Complex[C₇H₃F₃O₂---I]⁺-2 to -5
Transition State 1[C₇H₃F₃O₂-I]⁺‡+15 to +25
σ-Complex (C5-iodo)C₇H₃F₃IO₂+5 to +10
Transition State 2[C₇H₃F₃IO₂-H]⁺‡+6 to +12
ProductThis compound + H⁺-10 to -20

Note: The energy values in the table are illustrative and would need to be determined through specific DFT calculations for this reaction.

Computational studies on related systems have shown that the choice of the DFT functional and basis set is critical for obtaining accurate energy profiles. sumitomo-chem.co.jp Functionals like B3LYP are commonly employed for such investigations. researchgate.netnih.gov

Solvation Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and energy profile. Therefore, incorporating solvation effects is crucial for accurate computational modeling. For the synthesis of this compound, which is often performed in a polar solvent, solvation models are essential.

There are two primary approaches to modeling solvation effects in computational chemistry:

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a detailed, microscopic view of the solvent-solute interactions, including specific hydrogen bonding. However, this method is computationally very expensive, as it requires the inclusion of a large number of solvent molecules and extensive conformational sampling.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this continuum. This approach is much more computationally efficient and is widely used. Common implicit solvation models include:

Polarizable Continuum Model (PCM): This is a popular and versatile model that has several variations. nih.gov

COSMO (Conductor-like Screening Model): This model represents the solvent as a conducting medium, which simplifies the calculations.

SMD (Solvation Model based on Density): This model is parameterized to provide accurate solvation free energies for a wide range of solvents.

For the iodination of 2,3,4-trifluorobenzoic acid, an implicit solvation model would likely be sufficient to capture the bulk electrostatic effects of the solvent on the charged and polar species involved in the reaction, such as the electrophile, the transition state, and the σ-complex. The use of a polar solvent would be expected to stabilize these charged intermediates and transition states, thereby lowering the activation energy compared to the gas phase.

Impact of Solvation on the Reaction:

The table below illustrates the conceptual effect of a polar solvent on the relative energies of the species involved in the iodination reaction.

Species Gas Phase Relative Energy (kcal/mol) - Illustrative Solvated Relative Energy (kcal/mol) - Illustrative Effect of Solvation
I⁺ (Electrophile)HighLoweredStabilization of the charged species
Transition State 1+25+18Stabilization of the polar transition state
σ-Complex+10+3Significant stabilization of the carbocation intermediate
Product + H⁺-10-25Stabilization of the product and the proton

The stabilization of the charged intermediates and transition states by the solvent can significantly affect the reaction rate and, in some cases, the regioselectivity. Computational studies that incorporate solvation effects provide a more realistic and predictive model of the chemical reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,4 Trifluoro 5 Iodobenzoic Acid and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, angles, and the packing of molecules in the crystal lattice. Although a specific crystal structure for 2,3,4-trifluoro-5-iodobenzoic acid is not publicly documented, analysis of analogous compounds offers significant insight into its expected solid-state structure.

Crystal Packing and Supramolecular Assembly

The solid-state architecture of substituted benzoic acids is predominantly governed by a combination of strong hydrogen bonds and other non-covalent interactions, such as halogen bonds. For this compound, it is anticipated that the carboxylic acid groups would form robust, dimeric structures through pairs of O-H···O hydrogen bonds. This is a classic and highly predictable motif for carboxylic acids in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis provides precise measurements of the geometric parameters within a molecule. nih.gov For this compound, these parameters would define the exact conformation of the molecule in the crystalline state. The planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group relative to the ring are of particular interest. The table below presents expected ranges for key geometric parameters based on data from similar structures.

ParameterExpected Value / RangeSignificance
C-I Bond Length~2.08 - 2.11 ÅIndicates the length of the covalent bond between carbon and the heavy iodine atom.
C-F Bond Length~1.33 - 1.36 ÅTypical length for a covalent bond between an aromatic carbon and a fluorine atom.
C=O Bond Length~1.20 - 1.25 ÅCharacteristic of the carbonyl double bond in the carboxylic acid group.
C-O Bond Length~1.28 - 1.33 ÅCharacteristic of the carbon-hydroxyl single bond in the carboxylic acid group.
C-C-C Bond Angle (in ring)~118 - 122°Reflects the internal geometry of the substituted benzene ring.
O=C-O Bond Angle~120 - 124°Defines the geometry of the carboxylic acid headgroup.
C-C-C=O Dihedral AngleVariableDescribes the twist of the carboxylic acid group relative to the plane of the benzene ring.

Anisotropic Displacement Parameters and Thermal Motion

Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids, describe the magnitude and direction of thermal vibration for each atom in the crystal lattice. rsc.org This data, obtained from the refinement of the crystal structure, offers insights into the dynamic behavior of the molecule. Atoms with larger ellipsoids experience greater thermal motion or may indicate slight positional disorder within the crystal. For a molecule like this compound, one would expect the heavy iodine atom to exhibit smaller displacement parameters compared to the more peripheral fluorine or hydrogen atoms. Analysis of ADPs is crucial for a complete understanding of the crystal's stability and dynamics at a given temperature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. rsc.org For a complex molecule like this compound, a multi-nuclear and multi-dimensional approach is essential.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structure Confirmation and Dynamics

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the positions of its unique halogen substituents.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two main signals. A broad singlet at a downfield chemical shift (typically >10 ppm) corresponds to the acidic proton of the carboxylic acid group. washington.edu A single signal would arise from the lone aromatic proton (H-6). This signal would appear as a complex multiplet due to spin-spin coupling with the adjacent fluorine atoms at positions 3 and 4.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents (F, I, COOH). The carbons bonded to fluorine will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling, while other carbons will show smaller, multi-bond couplings to the various fluorine atoms. These coupling constants are highly diagnostic for structure confirmation. rsc.org

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govscholaris.ca The spectrum of this compound would show three distinct signals, one for each chemically non-equivalent fluorine atom (F-2, F-3, and F-4). The large chemical shift dispersion of ¹⁹F NMR ensures these signals are well-resolved. acs.org Intricate coupling patterns would arise from both through-bond H-F and F-F couplings, providing definitive evidence for the substitution pattern.

The following table summarizes the anticipated NMR data for the compound.

NucleusSignalExpected Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H-COOH> 10Broad singlet
¹HH-6~8.0 - 8.5Multiplet (coupling to F-3, F-4)
¹³CC=O~165 - 170Singlet or small multiplet
¹³CC-I~90 - 100Multiplet (coupling to F)
¹³CC-F~140 - 160Large doublet (¹JCF) with further smaller couplings
¹⁹FF-2, F-3, F-4-110 to -160Three distinct multiplets (coupling to H-6 and other F nuclei)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by mapping out the bonding framework and spatial relationships. rsc.org

COSY (Correlation Spectroscopy): A standard ¹H-¹H COSY experiment would be of limited use for the parent compound due to the single aromatic proton. However, in derivatives of the acid, it would be invaluable for establishing proton-proton coupling networks. A ¹H-¹⁹F COSY variant could directly show the correlation between H-6 and the fluorine nuclei it couples to.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, it would show a single cross-peak connecting the H-6 signal in the ¹H dimension to the C-6 signal in the ¹³C dimension, confirming the assignment of this carbon-hydrogen pair.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the structure of highly substituted aromatics. It reveals correlations between protons and carbons over two or three bonds. For this molecule, the H-6 proton would show correlations to the quaternary carbons C-1, C-4, and C-5, as well as to C-2. The carboxylic acid proton would show correlations to C-1 and C-2. These correlations are essential for assigning the non-protonated carbons and piecing together the full carbon skeleton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum could reveal a spatial correlation between the aromatic proton H-6 and the fluorine atom at position F-4, providing definitive proof of their geometric proximity and confirming the regiochemistry of the substitution pattern.

Solid-State NMR for Polymorphic Studies and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the polymorphic and amorphous forms of crystalline substances like this compound. bruker.comresearchgate.net It provides detailed molecular-level information on the dynamics and phase compositions of these materials. researchgate.net

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a compound. ssNMR can distinguish between different polymorphic forms by detecting subtle changes in the local chemical environment of the atomic nuclei. bruker.comnih.gov For instance, the ¹³C ssNMR spectrum of a co-crystal of benzoic acid and pentafluorobenzoic acid clearly shows distinct resonances for the carboxylic acid groups of each component, indicating the presence of multiple molecules in the asymmetric unit. researchgate.net This principle is directly applicable to studying the potential polymorphs of this compound.

Furthermore, ssNMR is particularly adept at characterizing and quantifying amorphous content within a crystalline sample. bruker.com The relaxation times of nuclei in amorphous regions are typically different from those in crystalline domains, allowing for their differentiation and quantification. bruker.com This is crucial as the presence of amorphous forms can affect the stability and dissolution properties of a pharmaceutical compound. researchgate.net Recent advancements in ssNMR technology, including higher magnetic fields and sophisticated probe designs, have made it an even more accessible and sensitive tool for the comprehensive solid-state characterization of complex molecules. bruker.comnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule with high accuracy. researchgate.net For this compound, HRMS can confirm its molecular formula, C₇H₂F₃IO₂, by providing an exact mass that distinguishes it from other compounds with the same nominal mass. This technique is crucial for the unambiguous identification of the compound and its derivatives. researchgate.netresearchgate.net The use of techniques like electrospray ionization (ESI) coupled with HRMS analyzers such as Orbitrap allows for sensitive and accurate mass determination. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Ion Structures

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing valuable structural information. vu.edu.au In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This process helps to piece together the structure of the original molecule.

For aromatic carboxylic acids like this compound, common fragmentation pathways observed in mass spectrometry include the loss of the hydroxyl radical (M-17) and the entire carboxyl group (M-45). miamioh.edu The fragmentation of benzoic acid itself typically shows a prominent molecular ion peak and key fragment ions corresponding to the loss of these groups. docbrown.info In the case of substituted benzoic acids, the fragmentation pattern can be influenced by the nature and position of the substituents. For instance, the mass spectrum of 3-(Trifluoromethyl)benzoic acid shows characteristic fragments resulting from the loss of the carboxyl group. The analysis of fragmentation patterns of related iodo- and chloro-benzoic acids also provides insights into how different halogens affect the fragmentation process. spectrabase.comnist.gov The development of sensitive methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) allows for the detailed analysis of fluorinated benzoic acids, even at low concentrations. daneshyari.comnih.gov

Table 1: Common Mass Spectrometry Fragmentation of Benzoic Acid

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss
[C₆H₅COOH]⁺Loss of hydroxyl radical[C₆H₅CO]⁺•OH (17 u)
[C₆H₅COOH]⁺Loss of carboxyl group[C₆H₅]⁺•COOH (45 u)

This table illustrates typical fragmentation pathways for the parent benzoic acid molecule under mass spectrometry conditions. miamioh.edudocbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for the identification of functional groups and the study of intermolecular interactions within a molecule. researchgate.netresearchgate.netnih.gov

Characteristic Absorption Bands for Carboxylic Acid, Fluoro- and Iodo-aromatic Moieties

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group: The most prominent features of a carboxylic acid in an IR spectrum are the very broad O-H stretching band, typically found in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching absorption between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com The presence of conjugation with the aromatic ring can lower the C=O stretching frequency. libretexts.orgechemi.com

Fluoro-aromatic Moieties: The C-F stretching vibrations in fluoro-aromatic compounds typically appear in the region of 1300-1100 cm⁻¹. The exact position and intensity of these bands can be influenced by the number and position of the fluorine atoms on the aromatic ring.

Iodo-aromatic Moieties: The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the larger mass of the iodine atom. Raman spectroscopy can be particularly useful for identifying the I-I stretching vibrations in charge-transfer complexes involving iodine. researcher.lifeacs.org

Studies on similar substituted benzoic acids, such as 2,3,5-tri-iodobenzoic acid and 2-amino-4,5-difluorobenzoic acid, provide valuable reference data for assigning the vibrational modes of this compound. core.ac.uknih.gov

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Carboxylic AcidO-H Stretch3300 - 2500 (broad) orgchemboulder.comlibretexts.orglibretexts.org
C=O Stretch1760 - 1680 orgchemboulder.comdocbrown.info
C-O Stretch1320 - 1210 orgchemboulder.com
Fluoro-aromaticC-F Stretch1300 - 1100
Iodo-aromaticC-I Stretch600 - 500

This table provides a general guide to the expected vibrational frequencies for the functional groups present in this compound.

Identification of Hydrogen Bonding and Other Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. orgchemboulder.comlibretexts.org This dimerization leads to a significant broadening of the O-H stretching band and a shift of the C=O stretching band to a lower frequency in the IR spectrum. libretexts.orgechemi.comlibretexts.org

The study of how these vibrational bands shift under different conditions (e.g., in different solvents or at varying concentrations) can provide detailed information about the strength and nature of the hydrogen bonds. researchgate.netmun.ca Laser-induced fluorescence studies on benzoic acid dimers have shown that low-frequency intermolecular hydrogen bond modes can mix with other vibrations upon electronic excitation, highlighting the complexity of these interactions. nih.gov Both FT-IR and Raman spectroscopy are powerful tools for probing these subtle but crucial intermolecular forces that govern the crystal packing and solid-state properties of this compound. researchgate.netresearchgate.net

Applications of 2,3,4 Trifluoro 5 Iodobenzoic Acid As a Key Synthetic Synthon

Role in the Construction of Complex Organic Molecules

The presence of both a carboxylic acid and an iodo-substituent on a polyfluorinated ring allows for sequential and site-selective reactions, making 2,3,4-trifluoro-5-iodobenzoic acid a valuable starting material for the synthesis of intricate molecular architectures.

Fluorinated biaryl compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability. This compound is a key precursor for these systems. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. In these reactions, the iodo-substituent can be coupled with a variety of boronic acids, boronic esters, or organostannanes to form a new carbon-carbon bond, leading to the creation of a biaryl system. The fluorine atoms on the aromatic ring can influence the electronic properties and the three-dimensional structure of the final molecule.

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound Derivatives

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compound derivativeArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°CFluorinated biaryl carboxylic acid
2,3,4-Trifluoro-5-iodobenzoyl chlorideOrganostannanePd(PPh₃)₄, CuI, THF, 60°CFluorinated biaryl ketone
Methyl 2,3,4-trifluoro-5-iodobenzoateHeteroarylboronic esterPdCl₂(dppf), K₃PO₄, Dioxane, 90°CFluorinated heteroaryl-aryl compound

This table is illustrative and provides generalized conditions. Specific reaction conditions may vary based on the substrates used.

Polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues are a class of compounds with applications in materials science, particularly in the field of organic electronics. nih.gov this compound can serve as a starting point for the synthesis of these complex structures. The carboxylic acid and iodo-substituents can be used in intramolecular and intermolecular cyclization reactions to build up the polycyclic framework. For instance, the carboxylic acid can be converted into other functional groups, such as an acyl chloride or an amide, which can then react with the iodo-group or a derivative thereof in a subsequent cyclization step. These reactions often involve transition metal catalysis or photochemical methods to facilitate the formation of the new rings. The resulting fluorinated PAHs can exhibit unique photophysical and electronic properties.

Application in the Synthesis of Radiopharmaceuticals (as a precursor)

The presence of an iodine atom in this compound makes it a particularly useful precursor for the development of radiolabeled imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Positron emission tomography (PET) is a highly sensitive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most commonly used. nih.govnih.gov this compound can be a precursor for the synthesis of ¹⁸F-labeled tracers. A common strategy involves the conversion of the iodo-moiety into an organometallic intermediate, such as an organotin or organoboron compound. This intermediate can then undergo an electrophilic fluorination reaction with [¹⁸F]F₂ or another electrophilic [¹⁸F]fluorinating agent. Alternatively, the iodo-group can be replaced with a leaving group suitable for nucleophilic [¹⁸F]fluorination. The resulting ¹⁸F-labeled benzoic acid derivative can then be conjugated to a biologically active molecule, such as a peptide or a small molecule inhibitor, to create a targeted PET tracer.

The stable iodine atom in this compound can be readily exchanged with radioactive isotopes of iodine, such as iodine-123, iodine-124, or iodine-125. This process, known as radioiodination, is a straightforward method for producing radiolabeled compounds for SPECT (with ¹²³I) and PET (with ¹²⁴I) imaging, as well as for autoradiography and in vitro assays (with ¹²⁵I). The radioiodination can be achieved using various methods, including electrophilic substitution with radioiodide in the presence of an oxidizing agent (e.g., chloramine-T or Iodogen®) or through a copper-mediated radioiodination of a stannyl (B1234572) or boronic acid precursor. The resulting radioiodinated benzoic acid can then be used to label targeting vectors for imaging specific biological processes or diseases.

Table 2: Radioisotopes of Iodine and Their Applications in Conjunction with this compound Precursors

IsotopeHalf-lifeImaging ModalityPrimary Application
¹²³I13.2 hoursSPECTDiagnostic imaging
¹²⁴I4.2 daysPETDiagnostic imaging and dosimetry
¹²⁵I59.4 daysN/A (gamma counter)In vitro assays, autoradiography

Development of Novel Fluorinated Materials

The unique combination of functional groups in this compound makes it a valuable monomer for the synthesis of novel fluorinated materials. fluorochem.co.uk The carboxylic acid group provides a site for polymerization or for attachment to other molecules, while the polyfluorinated aromatic ring imparts desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The iodo-group can be used for further functionalization of the resulting material. For example, it can be converted into other functional groups via cross-coupling reactions to tune the material's properties. This approach has been used to create fluorinated polymers, liquid crystals, and other advanced materials with potential applications in electronics, optics, and other high-technology fields.

Monomer for Specialty Polymers (e.g., fluoropolymers, polyamides, polyimides)

The molecular architecture of this compound makes it a prime candidate for incorporation into high-performance polymers. The presence of multiple fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and low dielectric constants.

While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in specialty polymers. For instance, iodinated aromatic compounds are precursors for radiopaque polymers; 2,3,5-Triiodobenzoic acid has been utilized in synthesizing vinylic monomers for creating polymers that are visible in X-rays. researchgate.netsigmaaldrich.com The iodine atom in this compound could similarly be functionalized to create monomers for applications in medical imaging devices.

Furthermore, the di-functional nature of derivatives of this acid (e.g., after converting the iodo group) would allow it to act as a monomer in condensation polymerizations. Its inclusion in polyamides and polyimides, which are known for their exceptional thermal and mechanical properties, could enhance solubility in organic solvents—a common challenge with these polymers—and improve their dielectric and flame-retardant properties. nih.gov The synthesis of soluble polyimides is often achieved by introducing bulky or fluorinated groups to the polymer backbone. nih.gov

Table 1: Potential Roles of Functional Groups in Polymer Synthesis

Functional GroupPotential Role in PolymerizationResulting Polymer Property
Carboxylic AcidCan be converted to an acyl chloride or ester for reaction with diamines (polyamides) or dianhydrides/diamines (polyimides).Forms the polymer backbone linkage.
Iodine AtomCan be converted to other functional groups (e.g., amine, another carboxylic acid) via coupling reactions to create an A-B or A-A type monomer.Allows for pre-polymerization functionalization.
Fluoro GroupsDo not typically participate in polymerization but influence the properties of the resulting polymer.Enhance thermal stability, chemical resistance, solubility, and lower the dielectric constant.

Precursor for Liquid Crystal Components

The development of advanced liquid crystal displays (LCDs) relies on the synthesis of novel organic molecules with specific physical properties, such as dielectric anisotropy. acs.orgbeilstein-journals.org Fluorinated compounds are of particular interest in this field because the strong polarity of the carbon-fluorine bond can be used to control the dielectric properties of the final liquid crystal material. beilstein-journals.orgmdpi.com

This compound serves as an excellent scaffold for liquid crystal components. Its rigid phenyl core is a fundamental characteristic of mesogenic (liquid crystal-forming) molecules. The multiple fluorine substituents create a strong dipole moment perpendicular to the long axis of the molecule, which is a key requirement for materials with negative dielectric anisotropy, essential for technologies like vertical alignment (VA) LCDs. beilstein-journals.orgnih.gov Research has shown that 2,3-difluoroaryl motifs are successful components in liquid crystals with negative dielectric anisotropy. beilstein-journals.orgnih.gov The additional fluorine and iodine atoms on the this compound ring can further tune these properties.

The synthesis of liquid crystals often involves combining rigid core structures with flexible alkyl chains. The carboxylic acid group of this compound can be readily esterified with various alcohols containing alkyl or other mesogenic units to build more complex liquid crystalline molecules. nih.govresearchgate.net

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable structures. researchgate.netjchemrev.comwpi.edu They are constructed from organic "linker" molecules and either metal nodes (in MOFs) or organic nodes (in COFs). Benzoic acids are a common class of linkers for MOF synthesis. jchemrev.com

This compound is a highly suitable candidate for a functional linker in MOF and COF synthesis. The carboxylic acid group can coordinate with metal ions or clusters to form the framework structure. The halogen atoms (F and I) that decorate the linker molecule project into the pores of the resulting framework, allowing for fine-tuning of the chemical environment within the pores. alfa-chemistry.comrsc.org

The introduction of halogen atoms, particularly fluorine, into MOF linkers can lead to several advantages:

Enhanced Gas Sorption and Separation: The polar C-F bonds can create specific interactions with guest molecules like carbon dioxide, improving adsorption capacity and selectivity. alfa-chemistry.comalfa-chemistry.com

Tunable Electronic Properties: Halogenation of the organic linker can systematically alter the band gap of the MOF, which is relevant for applications in optics and electronics. rsc.org

Improved Stability: Fluorinated linkers can enhance the hydrophobic character and water stability of the framework. alfa-chemistry.com

Catalytic Activity: Halogenated MOFs can serve as catalysts, with the halogen atoms influencing the electronic structure of the metal active sites. acs.org

Table 2: Application of Halogenated Linkers in MOFs

HalogenEffect on MOF PropertiesPotential Application
Fluorine (F)Increases polarity of C-H bonds, enhances hydrophobicity, tunes electronic properties. alfa-chemistry.comCO₂ capture, catalysis, proton conduction. alfa-chemistry.com
Chlorine (Cl)Modifies electronic structure of metal sites, tunes band gap. rsc.orgacs.orgElectrocatalysis, gas separation. acs.org
Bromine (Br)Similar to chlorine, influences electronic properties and catalytic activity. acs.orgElectrocatalysis. acs.org
Iodine (I)High polarizability, can participate in halogen bonding, tunes band gap to lower energies. alfa-chemistry.comrsc.orgSelective iodine gas adsorption, sensing. alfa-chemistry.com

Use in Agrochemical and Industrial Chemical Synthesis (as an intermediate)

The value of this compound as an intermediate stems from the differential reactivity of its functional groups. The iodine atom is a particularly useful handle, as it can be readily substituted through a variety of powerful synthetic reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the attachment of a wide range of other molecular fragments.

This compound is considered a useful synthetic intermediate for producing agricultural chemicals. rsc.org For example, related structures like 2,3,5-Triiodobenzoic acid (TIBA) are known to act as auxin-transport inhibitors, a mechanism used in plant growth regulators. nih.govsigmaaldrich.comphytotechlab.com The synthesis of potent fungicides and herbicides often involves intermediates containing trifluoromethylpyridine rings, which can be synthesized from highly halogenated precursors. nih.gov

The general structure of a halo-iodobenzoic acid is a key intermediate in the synthesis of modern pharmaceuticals, such as hypoglycemic drugs. sigmaaldrich.com The synthetic versatility of this compound allows it to serve as a starting material for complex molecules required in the pharmaceutical and specialty chemical industries.

Design and Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology and diagnostics, designed to detect specific molecules or ions through a measurable signal, often fluorescence. The synthesis of these probes requires scaffolds that can be selectively functionalized with fluorophores, quenchers, binding moieties, and linkers.

This compound possesses features that make it an attractive scaffold for such probes. For example, 3,5-diaminobenzoic acid, which has a similar substitution pattern, is used as a branching unit in the synthesis of molecular beacon DNA probes. nih.gov The carboxylic acid on this compound could be used to attach the probe to a biomolecule, while the iodine atom could be replaced with a signaling group (e.g., a fluorophore) via a cross-coupling reaction.

Additionally, iodinated aromatic acids are precursors to hypervalent iodine reagents, which are versatile and mild oxidizing agents used widely as research tools in organic synthesis. ossila.com For instance, 4-Fluoro-2-iodobenzoic acid is used to prepare pseudocyclic benziodoxole tosylates, a type of hypervalent iodine oxidant. ossila.com The specific electronic environment created by the three fluorine atoms in this compound could be used to develop novel hypervalent iodine reagents with unique reactivity profiles for specialized synthetic applications.

Future Directions and Emerging Research Avenues for 2,3,4 Trifluoro 5 Iodobenzoic Acid

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of fluorinated and iodinated benzoic acids often involves multi-step procedures, harsh reaction conditions, and the generation of significant waste. patsnap.com To address these limitations, researchers are exploring greener and more efficient synthetic strategies.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a promising alternative to conventional methods by utilizing electricity to drive chemical reactions, often under mild conditions and with high selectivity. While specific electrochemical methods for the direct synthesis of 2,3,4-trifluoro-5-iodobenzoic acid are still under development, related research provides a strong foundation. For instance, the electrochemical synthesis of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes has been successfully demonstrated, showcasing the potential of electrochemistry in constructing complex substituted aromatic systems. beilstein-journals.org The principles from such syntheses, involving the generation of reactive intermediates and controlled bond formation, could be adapted for the targeted synthesis of polyhalogenated benzoic acids.

Flow Chemistry Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. acs.orgyoutube.com This technology is particularly well-suited for the synthesis of complex molecules like this compound.

The application of flow chemistry has been shown to improve yields and reduce side product formation in various reactions, such as the Swern oxidation. beilstein-journals.org For the synthesis of fluorinated benzoic acids, flow reactors could enable precise control over reaction parameters like temperature and residence time, which is crucial for managing exothermic reactions and minimizing the formation of isomers or over-iodinated products. youtube.com The ability to run reactions at elevated temperatures and pressures in a controlled manner can also accelerate reaction rates and improve efficiency. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Aldol Reactions beilstein-journals.org

FeatureBatch ReactionFlow Reaction
Temperature ControlDifficult, prone to hotspotsPrecise and uniform
MixingOften inefficientHighly efficient
Side ReactionsMore prevalent (e.g., self-condensation)Minimized
ScalabilityChallengingReadily scalable

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. academie-sciences.fr While direct biocatalytic routes to this compound are yet to be established, the enzymatic synthesis of related compounds, such as 2-amino-3-fluorobenzoic acid, highlights the potential of this approach. orgsyn.org Researchers are actively exploring enzymes that can tolerate and act upon highly functionalized aromatic substrates. Future work in this area could involve engineering enzymes with specific activity towards polyhalogenated benzoic acid precursors, offering an environmentally benign synthetic route.

Exploration of Novel Reactivity Patterns

The presence of both C-F and C-I bonds in this compound provides a rich playground for exploring novel chemical transformations.

C-F Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, recent advances have demonstrated that C-F bonds can be activated under specific conditions, opening up new avenues for the functionalization of fluorinated molecules. nih.govresearchgate.net

Strategies for C-F bond activation often involve the use of strong Lewis or Brønsted acids, or transition metal catalysts. nih.govresearchgate.netnih.gov For a molecule like this compound, selective activation of one of the C-F bonds in the presence of the more reactive C-I bond would be a formidable but highly rewarding challenge. Success in this area would allow for the late-stage introduction of various functional groups at specific positions on the aromatic ring, dramatically increasing the synthetic utility of this compound.

Table 2: Research Highlights in C-F Bond Activation

MethodConditionsKey Findings
Supramolecular Catalysis nih.govresearchgate.netMild conditions (40°C), self-assembled resorcinarene (B1253557) capsuleActivation of alkyl (sp3)C-F bonds.
Carbonylation with SbF5 nih.govCO, SbF5Carbonylation at benzyl (B1604629) C-F bonds to form α-arylcarboxylic acids.

Photochemical Reactions

Photochemistry offers a powerful tool for inducing unique chemical reactivity by accessing excited electronic states. youtube.com The carbon-iodine bond is known to be photolabile, and its cleavage can lead to the formation of aryl radicals. This reactivity can be harnessed for various synthetic transformations.

Recent studies on the photochemistry of hypervalent iodo-azide compounds have shown that UV irradiation can lead to the homolytic cleavage of the I-N bond, generating an azide (B81097) radical and an iodo radical. chemrxiv.org Similarly, the photolysis of this compound could generate a trifluorophenyl radical, which could then participate in a variety of reactions, such as hydrogen atom abstraction, addition to alkenes or arenes, or cyclization reactions. The interplay between the fluorine substituents and the radical center could lead to unique and potentially synthetically useful reactivity patterns. Furthermore, the use of photoredox catalysis, which merges the reactivity of hypervalent iodine reagents with visible-light-driven processes, opens up even more possibilities for novel transformations. cardiff.ac.ukyoutube.com

The photochemical behavior of iodine in aqueous systems is also an area of active investigation, with studies showing the formation of various reactive iodine species upon irradiation. nih.gov Understanding these fundamental processes is crucial for designing and controlling photochemical reactions involving iodinated aromatic compounds.

The future of research on this compound is bright, with significant opportunities for innovation in both its synthesis and its application. The development of sustainable and efficient synthetic routes, driven by advances in electrochemistry, flow chemistry, and biocatalysis, will make this valuable compound more accessible. Simultaneously, the exploration of novel reactivity patterns, particularly through C-F activation and photochemical methods, promises to unlock new synthetic possibilities and further establish this compound as a versatile tool in the synthetic chemist's arsenal.

Integration into Advanced Material Science Beyond Current Applications

The exploration of this compound in material science is still in its nascent stages, yet the inherent properties of its constituent functional groups suggest a wealth of untapped potential. While related halogenated benzoic acids have found utility in areas such as liquid crystals and radiopaque polymers, the specific trifluoro-iodo substitution pattern of this molecule could lead to materials with unique and superior characteristics. nih.govsigmaaldrich.com

Future research should focus on leveraging the high polarity and potential for intermolecular interactions, such as halogen bonding and hydrogen bonding, to construct novel supramolecular architectures and functional materials. The presence of multiple fluorine atoms can enhance thermal stability and introduce hydrophobicity, while the iodine atom offers a site for further chemical modification or can contribute to specific optical or electronic properties.

One promising avenue is the development of advanced polymers. Incorporation of this compound as a monomer could lead to the synthesis of fluorinated polyesters or polyamides with enhanced chemical resistance, low surface energy, and specific dielectric properties. These characteristics are highly sought after in fields ranging from high-performance coatings and advanced membranes to specialized electronic components.

Furthermore, the field of crystal engineering could greatly benefit from the use of this compound. The interplay between the carboxylic acid group, the fluorine atoms, and the iodine atom can be exploited to direct the self-assembly of molecules into predictable and well-defined crystalline structures. This could lead to the creation of new materials with tailored properties, such as nonlinear optical (NLO) materials, piezoelectric materials, or porous frameworks for gas storage and separation. The ability of benzoic acid derivatives to form liquid crystals through hydrogen bonding further underscores the potential in this area. nih.gov

A comparative look at related compounds highlights the possibilities:

CompoundPotential Application AreaKey Structural Features Utilized
2,3,5-Triiodobenzoic acidRadiopaque polymersHigh iodine content for X-ray attenuation. sigmaaldrich.com
Halogenated Benzoic AcidsLiquid crystalsMolecular anisotropy and intermolecular interactions. nih.gov
Fluorinated Benzoic AcidsAgrochemicals, PharmaceuticalsEnhanced metabolic stability and binding affinity.

Computational Design of Derivatives with Tunable Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules based on the this compound scaffold. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and potential energy landscapes of the molecule and its derivatives. nih.gov

A key area of future research will be the in-silico design of derivatives with precisely tuned properties. By systematically modifying the substituents on the aromatic ring, it is possible to modulate characteristics such as:

Acidity (pKa): The electron-withdrawing nature of the fluorine and iodine atoms already influences the acidity of the carboxylic acid group. Computational models can predict how the addition of other functional groups will further alter the pKa, which is crucial for applications in catalysis and as intermediates in organic synthesis.

Reactivity: Theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. For instance, understanding the regioselectivity of further halogenation or cross-coupling reactions at the iodine position is vital for creating more complex molecules.

Optical and Electronic Properties: Time-dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of derivatives, aiding in the design of new dyes, fluorescent probes, or materials for organic electronics. The influence of different functional groups on the HOMO-LUMO gap can be systematically studied to tailor the electronic behavior.

The following table illustrates the types of properties that can be computationally modeled and the potential impact of structural modifications:

Property to be TunedComputational MethodPotential Structural ModificationDesired Outcome
Electronic Band GapDFT, TD-DFTIntroduction of electron-donating or -withdrawing groupsOptimization for semiconductor or insulator behavior
SolubilityMolecular Dynamics, COSMOAddition of polar or non-polar side chainsEnhanced processability in different solvents
Crystal PackingCrystal structure prediction algorithmsAlteration of substituent size and hydrogen bonding capacityControl over solid-state architecture and properties

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most rapid and insightful progress in unlocking the potential of this compound will come from a close integration of synthetic chemistry and theoretical modeling. This synergistic approach allows for a feedback loop where computational predictions guide experimental work, and experimental results validate and refine theoretical models.

Future research projects should be designed around this paradigm. For example, a project aimed at developing a novel NLO material could begin with a computational screening of various derivatives of this compound to identify candidates with high hyperpolarizability. The most promising candidates would then be synthesized, and their actual NLO properties measured. Discrepancies between the predicted and measured properties would then be used to improve the computational models, leading to more accurate predictions in the next round of design.

This combined approach is also invaluable for elucidating reaction mechanisms. For instance, when developing new synthetic routes to derivatives of this compound, DFT calculations can be used to map out the reaction pathways, identify transition states, and understand the role of catalysts. This knowledge can then be used to optimize reaction conditions, improve yields, and minimize byproducts.

The synthesis of halogenated benzoic acids can be complex, and a thorough understanding of the underlying mechanisms is crucial for efficient and selective production. google.com The combination of synthetic exploration and theoretical investigation will be paramount in overcoming these challenges and fully realizing the potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4-trifluoro-5-iodobenzoic acid?

  • Methodological Answer : A multi-step halogenation approach is typically employed. For example, iodination of a fluorobenzoic acid precursor using iodine monochloride (ICl) in a polar solvent like acetic acid at 80–100°C can introduce the iodine substituent. Subsequent fluorination via halogen exchange (e.g., using KF or CsF in DMF) ensures regioselectivity . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >97% purity, as noted in similar halogenated benzoic acid syntheses .

Q. How should stock solutions of this compound be prepared for biological assays?

  • Methodological Answer : Dissolve the compound in DMSO at 10 mM concentration, as recommended for structurally analogous iodobenzoic acids . For aqueous compatibility, dilute with PBS (pH 7.4) to ≤1% DMSO. Note that light-sensitive iodinated compounds require storage in amber vials at 2–8°C .

Q. What analytical techniques are optimal for characterizing purity and structure?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98% threshold). Confirm structural integrity via 1^1H/19^19F NMR and high-resolution mass spectrometry (HRMS). For fluorinated analogs, 19^19F NMR is particularly useful to verify substitution patterns .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and iodine substituents influence the acidity of this compound?

  • Methodological Answer : The trifluoromethyl and iodine groups enhance acidity by stabilizing the deprotonated carboxylate via inductive effects. Computational modeling (e.g., DFT calculations) can quantify pKa shifts. Experimentally, compare titration curves with non-halogenated benzoic acids in aqueous ethanol (50% v/v) .

Q. What strategies mitigate decomposition of this compound under catalytic cross-coupling conditions?

  • Methodological Answer : Dehalogenation is a common side reaction in Pd-mediated couplings. Use low temperatures (0–25°C), aryl halide-stable ligands (e.g., SPhos), and short reaction times. Monitor by TLC or LC-MS. For Suzuki-Miyaura couplings, replace labile iodine with boronates via Miyaura borylation prior to cross-coupling .

Q. How does the steric and electronic profile of this compound affect its utility in medicinal chemistry?

  • Methodological Answer : The iodine atom serves as a heavy halogen bond donor, enhancing target binding affinity in enzyme inhibitors. Fluorine substituents improve metabolic stability. Use radiolabeled 125^{125}I analogs for pharmacokinetic studies. Assess cytotoxicity in HEK293 or HepG2 cells at 10–100 µM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluoro-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.